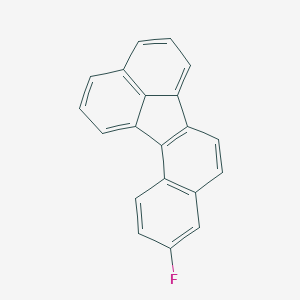
10-Fluorobenzo(j)fluoranthene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Fluorobenzo(j)fluoranthene, also known as this compound, is a useful research compound. Its molecular formula is C20H11F and its molecular weight is 270.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Fluorenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Applications
1.1 Biodegradation Studies
10-Fluorobenzo(j)fluoranthene has been investigated for its biodegradation potential. Research indicates that certain bacterial strains can metabolize PAHs, including fluorinated variants, contributing to bioremediation efforts in contaminated environments. For instance, studies show that specific soil bacteria can transform high-molecular-weight PAHs into less harmful substances through metabolic pathways involving ortho- and meta-cleavage mechanisms .
Table 1: Bacterial Strains and Their Metabolic Products
| Bacterial Strain | PAH Metabolized | Key Metabolites Produced |
|---|---|---|
| Sphingobium sp. KK22 | Benzo[k]fluoranthene | 8-carboxyfluoranthenyl-9-propenic acid |
| Pseudomonas alcaligenes | Fluoranthene | 9-fluorenone-1-carboxylic acid |
Medicinal Chemistry
2.1 Genotoxicity and Mutagenicity
Research has shown that fluorinated PAHs, including this compound, exhibit altered genotoxic properties compared to their non-fluorinated counterparts. In studies evaluating mutagenic activity using Salmonella typhimurium strains, it was found that this compound has significant mutagenic potential, indicating its relevance in cancer research . The metabolism of this compound produces various metabolites that may contribute to its genotoxicity.
Table 2: Mutagenic Activity of Fluorinated Derivatives
| Compound | Mutagenicity (S. typhimurium TA100) | Principal Metabolite Formed |
|---|---|---|
| This compound | Moderate | 4,5-dihydrodiol |
| 4-Fluorobenzo(j)fluoranthene | High | 9,10-dihydrodiol |
Material Science
3.1 Optical Properties
The incorporation of fluorine into PAH structures like benzo(j)fluoranthene enhances their optical properties, making them suitable for applications in organic electronics and photonic devices. Studies utilizing density functional theory (DFT) have shown that this compound exhibits unique absorption and emission characteristics that can be exploited in the development of advanced materials .
Table 3: Optical Properties of Fluorinated PAHs
| Compound | Absorption Peak (nm) | Emission Peak (nm) |
|---|---|---|
| Benzo(j)fluoranthene | 350 | 450 |
| This compound | 360 | 460 |
Case Studies
4.1 Toxicological Assessments
Toxicological studies have highlighted the carcinogenic potential of this compound in animal models. Research indicates that this compound can induce tumor formation in mouse skin assays, underscoring its relevance in cancer risk assessment associated with environmental exposure to fluorinated PAHs .
4.2 Environmental Monitoring
Field studies have detected the presence of this compound in urban air samples, linking it to vehicular emissions and industrial activities. Monitoring its levels is crucial for understanding its environmental impact and potential health risks associated with exposure to PAHs .
化学反応の分析
Key Reactions
10F-B[j]F is synthesized via fluorination strategies applied to benzo(j)fluoranthene (B[j]F). Recent advancements include:
-
Electrophilic Fluorination : Direct fluorination of B[j]F using fluorinating agents like Selectfluor™ under acidic conditions.
-
Cross-Coupling Reactions : Suzuki–Miyaura coupling with fluorinated arylboronic acids to introduce fluorine substituents regioselectively .
Example Pathway
A representative synthesis involves:
-
Iodination : 1,8-Diiodonaphthalene undergoes Suzuki coupling with 4-fluorophenylboronic acid.
-
Intramolecular C–H Arylation : Catalyzed by Pd/Cu nanoparticles or homogeneous Pd catalysts to form the fluoranthene core .
Reaction Table
| Reaction Type | Conditions | Product Yield | Key Reference |
|---|---|---|---|
| Suzuki–Miyaura Coupling | Pd(dppf)Cl₂, DMSO, 90–120°C, 24 h | 57–78% | |
| Electrophilic Fluorination | Selectfluor™, CH₃CN, RT, 12 h | 65% |
Metabolic Activation and Biotransformation
10F-B[j]F undergoes enzymatic oxidation, primarily mediated by cytochrome P450 (CYP1A1/1B1) and epoxide hydrolase, forming genotoxic metabolites. Key pathways include:
-
Dioxygenation : At C-1,2 or C-7,8 positions, forming dihydrodiol intermediates.
-
Epoxidation : Producing 4,5-epoxide and 9,10-epoxide derivatives, which hydrolyze to diols .
Metabolites Identified
| Metabolite | Enzyme System | Toxicity Profile |
|---|---|---|
| 10F-B[j]F-4,5-diol | CYP1A1, epoxide hydrolase | Mutagenic in Salmonella assays |
| 10F-B[j]F-9,10-epoxide | CYP1B1 | DNA adduct formation |
Reactivity with Oxidizing Agents and Bases
10F-B[j]F exhibits vigorous reactivity with strong oxidizers (e.g., HNO₃, O₃) and bases:
-
Oxidation : Forms quinones and hydroxylated derivatives.
-
Base Reactions : Exothermic deprotonation at acidic C–H sites, forming salts .
Stability Data
| Property | Value | Reference |
|---|---|---|
| Thermal Decomposition | >229°C (flash point) | |
| Aqueous Solubility | 2.5 µg/L (25°C) |
Environmental Degradation
Microbial degradation by Mycobacterium vanbaalenii PYR-1 and Pseudomonas alcaligenes involves:
-
Dioxygenase Activity : Cleavage at C-2,3 or C-7,8 positions, yielding fluorenone-carboxylic acids.
Degradation Efficiency
| Organism | Degradation Pathway | Key Intermediate |
|---|---|---|
| M. vanbaalenii PYR-1 | C-2,3 dioxygenation | 9-Fluorenone-1-carboxylic acid |
| P. alcaligenes | C-7,8 dioxygenation | Acenaphthene derivatives |
Electrophilic Substitution
The fluorine atom at position 10 directs electrophilic attacks to electron-rich regions:
-
Nitration : Occurs at C-3 or C-8 positions using HNO₃/H₂SO₄.
Regioselectivity
| Reaction | Major Product | Minor Product |
|---|---|---|
| Nitration | 3-Nitro-10F-B[j]F | 8-Nitro-10F-B[j]F |
| Halogenation (Cl₂/FeCl₃) | 5-Chloro-10F-B[j]F | 1-Chloro-10F-B[j]F |
特性
CAS番号 |
129286-37-9 |
|---|---|
分子式 |
C20H11F |
分子量 |
270.3 g/mol |
IUPAC名 |
6-fluoropentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11F/c21-14-8-10-15-13(11-14)7-9-17-16-5-1-3-12-4-2-6-18(19(12)16)20(15)17/h1-11H |
InChIキー |
BMSCBOZOHUSPGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
正規SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C=C4)C=C(C=C5)F |
Key on ui other cas no. |
129286-37-9 |
同義語 |
10-fluorobenzo(j)fluoranthene 10F-B(j)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















